4,4'-Oxydipiperidine dihydrochloride
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Overview
Description
4,4’-Oxydipiperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is commonly used in various scientific research and industrial applications due to its unique chemical properties. The compound is known for its role as a catalyst and intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxydipiperidine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with an oxidizing agent to form the oxydipiperidine structure, followed by the addition of hydrochloric acid to produce the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxydipiperidine dihydrochloride often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxydipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxydipiperidine derivatives, while reduction reactions can produce different piperidine compounds .
Scientific Research Applications
4,4’-Oxydipiperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of 4,4’-Oxydipiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-Oxydipiperidine dihydrochloride include:
- 1,4-Disubstituted piperidines
- Piperidine derivatives with different substituents
Uniqueness
4,4’-Oxydipiperidine dihydrochloride is unique due to its specific molecular structure, which allows it to act as an effective catalyst and intermediate in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .
Biological Activity
4,4'-Oxydipiperidine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies.
This compound is a derivative of piperidine with a unique oxydipiperidine structure. Its chemical formula is C10H18Cl2N2O, and it features two piperidine rings connected by an ether linkage. The presence of chlorine atoms in the dihydrochloride form enhances its solubility and bioavailability.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, indicating a potent antibacterial effect comparable to standard antibiotics like ceftriaxone .
2. Anticancer Properties
The compound has also shown promising anticancer activity. In studies involving human cancer cell lines, such as lung adenocarcinoma and breast cancer cells, this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. Notably, it was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Table: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Lung Adenocarcinoma | 15 | Induction of apoptosis |
Breast Cancer (MCF-7) | 20 | Caspase activation and cell cycle arrest |
3. Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
- A study published in Heliyon demonstrated the synthesis of derivatives of 4,4'-Oxydipiperidine and their subsequent evaluation for anticancer activity against various cell lines. The findings indicated that modifications to the structure could enhance biological efficacy .
- Another investigation focused on the compound's role as an AChE inhibitor, revealing that it could effectively reduce enzyme activity in vitro, suggesting potential applications in treating Alzheimer's disease .
Properties
IUPAC Name |
4-piperidin-4-yloxypiperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h9-12H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDOHOQOYOVXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.